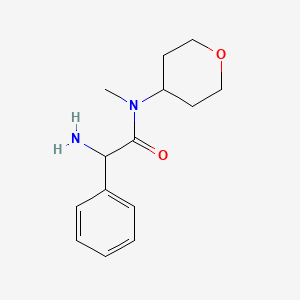
2-amino-N-methyl-N-(oxan-4-yl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-methyl-N-(oxan-4-yl)-2-phenylacetamide is a chemical compound with the molecular formula C8H16N2O2. It is a useful research chemical and is often used as a building block in various chemical syntheses. The compound is characterized by its unique structure, which includes an oxan-4-yl group, a phenyl group, and an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methyl-N-(oxan-4-yl)-2-phenylacetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of oxan-4-ylamine with N-methylacetamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methyl-N-(oxan-4-yl)-2-phenylacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
2-amino-N-methyl-N-(oxan-4-yl)-2-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-N-methyl-N-(oxan-4-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical reactions within cells. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide
- 2-amino-N-methyl-N-(oxan-4-yl)propanamide
Uniqueness
2-amino-N-methyl-N-(oxan-4-yl)-2-phenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-amino-N-methyl-N-(oxan-4-yl)-2-phenylacetamide |
InChI |
InChI=1S/C14H20N2O2/c1-16(12-7-9-18-10-8-12)14(17)13(15)11-5-3-2-4-6-11/h2-6,12-13H,7-10,15H2,1H3 |
InChI Key |
UAGHYIRYZJDVBP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCOCC1)C(=O)C(C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13275021.png)
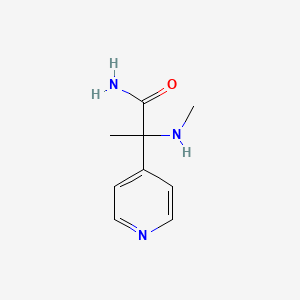

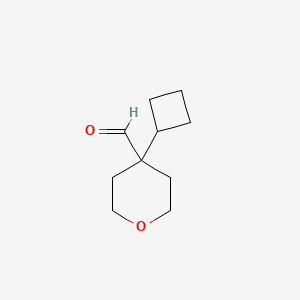
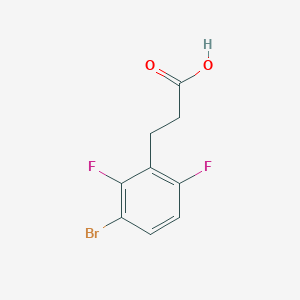

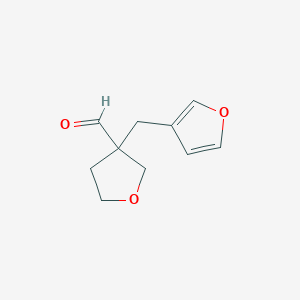
![2-{[Cyclopropyl(phenyl)methyl]amino}propan-1-ol](/img/structure/B13275079.png)

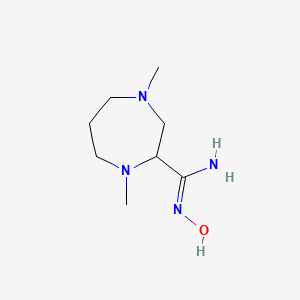
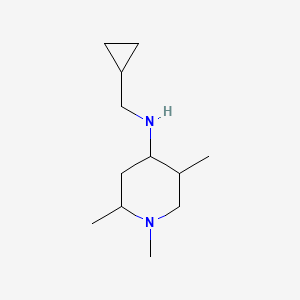
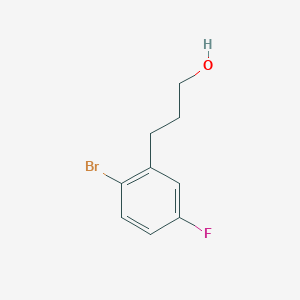
amine](/img/structure/B13275128.png)

